molecular formula C11H8F6O2S B14071109 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14071109
M. Wt: 318.24 g/mol
InChI Key: RMJBFZGNHZCDNY-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting with the preparation of the trifluoromethoxy and trifluoromethylthio precursors. One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction is carried out under photoredox catalyst-free conditions, utilizing visible light to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme interactions and protein modifications.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Similar structure but lacks the trifluoromethoxy group.

    1-(3-(Trifluoromethoxy)phenyl)propan-2-one: Similar structure but lacks the trifluoromethylthio group.

    Trifluoromethyl phenyl sulfone: Used as a precursor in the synthesis of the target compound.

Uniqueness

1-(3-(Trifluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes the compound particularly valuable in various research applications, offering advantages over similar compounds with only one of these groups.

Properties

Molecular Formula

C11H8F6O2S

Molecular Weight

318.24 g/mol

IUPAC Name

1-[3-(trifluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6O2S/c1-6(18)4-7-2-3-9(20-11(15,16)17)8(5-7)19-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

RMJBFZGNHZCDNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)OC(F)(F)F

Origin of Product

United States

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